2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-Cyclopentyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a cyclopentyl group attached. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to target various proteins and enzymes, including gaba a receptors , IKK-ɛ and TBK1 , and KRAS G12C . These targets play crucial roles in numerous disease conditions, including cancers .
Mode of Action
For instance, some derivatives have been found to act as covalent inhibitors, binding to their targets and modulating their activity .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, IKK-ɛ and TBK1, potential targets of these compounds, are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .
Action Environment
The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for 2-Cyclopentyl-1H-imidazo[4,5-B]pyridine often involve scalable synthetic routes that ensure high yield and purity. These methods typically utilize catalytic hydrogenation, nucleophilic substitution, and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridines .
Scientific Research Applications
2-Cyclopentyl-1H-imidazo[4,5-B]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-B]pyridine: Known for its potential as a type 2 diabetes inhibitor.
2-Methylimidazo[4,5-B]pyridine: Explored for its antiviral and antimicrobial activities.
Uniqueness
2-Cyclopentyl-1H-imidazo[4,5-B]pyridine stands out due to its unique cyclopentyl group, which can enhance its biological activity and selectivity compared to other imidazopyridines .
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJZAGWHJCYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508333 |
Source
|
Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119628-83-0 |
Source
|
Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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